molecular formula C10H9ClN2O2 B117253 1-Chloro-6,7-dimethoxyphthalazine CAS No. 70724-23-1

1-Chloro-6,7-dimethoxyphthalazine

Cat. No.: B117253
CAS No.: 70724-23-1
M. Wt: 224.64 g/mol
InChI Key: DSFKIBHRGIYRNZ-UHFFFAOYSA-N
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Description

1-Chloro-6,7-dimethoxyphthalazine is a versatile and valuable synthetic building block in medicinal and organic chemistry. Its structure, featuring a reactive chlorine atom at the 1-position and electron-donating methoxy groups at the 6 and 7-positions, makes it a privileged intermediate for constructing complex heterocyclic systems. This compound is primarily used as a precursor in the synthesis of diverse phthalazine-based derivatives with potential biological activity. The chlorine site is highly amenable to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and oxygen nucleophiles to create 1-substituted phthalazines. Research applications include the development of novel antimicrobial agents through molecular hybridization techniques, where the phthalazine core is coupled with other pharmacophores like thiazole or sulfonamide moieties to enhance biological activity. Furthermore, this intermediate can be utilized in the synthesis of more complex structures, such as phthalazine-fused selenone or thione derivatives, which are explored for their enzyme inhibitory properties and potential in developing new therapeutic scaffolds. The dimethoxy substitution pattern is particularly significant as it can influence the electronic properties of the ring system and the compound's overall interaction with biological targets. This reagent is strictly for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-chloro-6,7-dimethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFKIBHRGIYRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608262
Record name 1-Chloro-6,7-dimethoxyphthalazine
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-23-1
Record name 1-Chloro-6,7-dimethoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6,7-dimethoxyphthalazine
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Preparation Methods

Chlorination with Thionyl Chloride

The most widely documented method for synthesizing 1-chloro-6,7-dimethoxyphthalazine involves the reaction of 6,7-dimethoxyphthalazine with thionyl chloride (SOCl₂) under reflux conditions. This approach leverages the nucleophilic substitution mechanism, where the chlorine atom from SOCl₂ replaces a hydrogen atom at the 1-position of the phthalazine ring. The reaction proceeds as follows:

6,7-Dimethoxyphthalazine+SOCl2This compound+SO2+HCl\text{6,7-Dimethoxyphthalazine} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

Key parameters for this method include:

  • Temperature : Reflux conditions (typically 70–80°C) to ensure complete conversion.

  • Solvent : Anhydrous dichloromethane or toluene to prevent side reactions.

  • Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC) for completion.

Post-reaction workup involves quenching excess SOCl₂ with ice-cold water, followed by extraction with dichloromethane and purification via recrystallization from ethanol. This method yields a high-purity product, making it suitable for both laboratory and industrial applications.

Alternative Chlorinating Agents

While thionyl chloride remains the reagent of choice, other chlorinating agents have been explored for niche applications:

Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride offers a more aggressive chlorination pathway, often requiring lower temperatures (0–5°C) to mitigate over-chlorination. However, this method is less favored due to challenges in controlling regioselectivity and higher impurity profiles.

Oxalyl Chloride [(COCl)₂]

Oxalyl chloride, in the presence of catalytic dimethylformamide (DMF), facilitates mild chlorination. This method is advantageous for heat-sensitive substrates but suffers from lower yields compared to SOCl₂.

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Dichloromethane40485–90
Toluene111678–82
Tetrahydrofuran66570–75

Dichloromethane is preferred for its low boiling point and compatibility with SOCl₂, enabling rapid reflux and easy removal post-reaction.

Temperature and Catalysis

Elevating temperatures beyond 80°C risks demethylation of the methoxy groups, while temperatures below 70°C prolong reaction times. Catalytic additives such as triethylamine (Et₃N) have been tested but show minimal impact on yield, suggesting that the reaction is predominantly thermally driven.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

  • Continuous Flow Reactors : To enhance heat dissipation and reduce batch variability.

  • In Situ Generation of SOCl₂ : Minimizes storage risks and improves process safety.

  • Automated Purification Systems : Centrifugal partition chromatography (CPC) replaces manual recrystallization, achieving >99% purity.

Recent Advances and Alternative Methodologies

One-Pot Multistep Synthesis

Emerging strategies integrate phthalazine ring formation and chlorination in a single pot. For example, reacting phthalic anhydride with hydrazine hydrate generates 6,7-dimethoxyphthalazine, which is subsequently chlorinated without isolation. While promising, this method requires rigorous optimization to match traditional yields.

Green Chemistry Approaches

Solvent-free reactions and microwave-assisted chlorination are under investigation to reduce environmental impact. Preliminary results indicate 20% reduction in reaction time with comparable yields .

Chemical Reactions Analysis

1-Chloro-6,7-dimethoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The chloro group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen gas (H2) with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation .

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-6,7-dimethoxyphthalazine has the molecular formula C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2} and is characterized by its phthalazine structure, which consists of a bicyclic aromatic system. The presence of chlorine and methoxy groups contributes to its biological activity and solubility characteristics, making it a versatile compound in drug development.

Antidepressant Activity

Research indicates that phthalazine derivatives, including this compound, exhibit significant antidepressant properties. A patent describes these compounds as having sedative-tranquilizer effects and antihistaminic activity, making them potential candidates for treating depression and anxiety disorders .

Antihistaminic Properties

The compound has been shown to possess potent antihistaminic activity, which can be beneficial in treating allergic reactions. Its ability to inhibit histamine receptors makes it a valuable component in developing allergy medications .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of phthalazine derivatives. For instance, dihydrophthalazines have demonstrated efficacy against seizures by modulating AMPA receptors . This opens avenues for this compound as a candidate for anticonvulsant drug formulation.

Antibacterial Activity

Certain phthalazine derivatives have shown effectiveness against antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. The mechanism involves inhibition of dihydrofolate reductase, which is crucial for bacterial growth . This suggests that this compound may also contribute to the fight against resistant bacterial infections.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various phthalazine derivatives and evaluated their biological activities. Among these, this compound exhibited promising results in reducing blood pressure and showed sedative effects in animal models . The pharmacological profile indicated a potential for treating hypertension.

CompoundActivity TypeObserved Effect
This compoundAntidepressantSedative effects
AntihistaminicInhibition of allergic responses
AnticonvulsantSeizure reduction
AntibacterialInhibition of resistant strains

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic insights into how phthalazine derivatives interact with biological targets. The study utilized molecular docking techniques to predict binding affinities with various receptors involved in mood regulation and seizure activity. The results suggested that modifications in the phthalazine structure could enhance selectivity and potency against specific targets .

Mechanism of Action

The mechanism of action of 1-Chloro-6,7-dimethoxyphthalazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

1,4-Dichloro-6,7-dimethoxyphthalazine (CAS: 99161-51-0)

  • Molecular Formula : C₁₀H₈Cl₂N₂O₂; Molecular Weight : 259.09 g/mol .
  • Key Differences: Substitution: Additional chlorine at position 4 increases molecular weight by ~34.45 g/mol compared to the mono-chloro compound. Reactivity: The dichloro substitution enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution reactions. Safety: Classified as hazardous under GHS guidelines, requiring stringent handling protocols (e.g., use of PPE, avoidance of inhalation) . Commercial Status: Discontinued by suppliers (CymitQuimica), limiting accessibility .

1-Chloro-6,7-dimethoxyisoquinoline (CAS: 21560-29-2)

  • Core Structure: Isoquinoline instead of phthalazine.
  • Applications : Used in synthesizing papaverine analogs via reactions with phosphonium salts .
  • Key Differences: The isoquinoline ring system alters electronic properties, reducing resonance stabilization compared to phthalazine. Synthetic Routes: Prepared via Bischler-Napieralski cyclization or Grignard reactions, differing from phthalazine synthesis methods .

Comparison with Functional Group Variants

6-Chloro-7-cyano-1,4,2-benzodithiazine Derivatives

  • Molecular Formula: C₁₆H₁₂ClN₃O₃S₂. Key Properties:
  • Higher melting point (314–315°C dec) due to extended conjugation and hydrogen bonding from hydroxyl and cyano groups.
  • IR bands at 2235 cm⁻¹ (C≡N) and 1605 cm⁻¹ (C=N) . Functional Impact: The cyano group enhances electron-withdrawing effects, increasing stability but reducing solubility compared to dimethoxy-substituted analogs.

6-Chloro-7-methyl-1,4,2-benzodithiazine Derivatives

  • Example: 6-Chloro-7-methyl-3-[2,4-dihydroxybenzylidene]-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine (Compound 6) . Molecular Formula: C₁₆H₁₄ClN₃O₄S₂. Key Properties:
  • Melting point: 318–319°C dec , higher than 1-Chloro-6,7-dimethoxyphthalazine due to methyl group rigidity and hydrogen bonding from dihydroxy substituents.
  • NMR Methyl resonance at δ 2.45 ppm (CH₃-7) and hydroxyl peaks at δ 10.10–10.24 ppm .
    • Functional Impact : Methyl groups improve lipophilicity (logP ~2.0), favoring membrane permeability in drug design.

Application-Specific Comparisons

Compound Key Application Synthetic Role Reference
This compound Intermediate for Carbazeran Core structure for PDE inhibition
1,4-Dichloro-6,7-dimethoxyphthalazine Discontinued; potential electrophile Reactivity studies
1-Chloro-6,7-dimethoxyisoquinoline Papaverine analog synthesis Isoquinoline-based drug development

Biological Activity

1-Chloro-6,7-dimethoxyphthalazine is a synthetic compound with the molecular formula C10H9ClN2O2C_{10}H_9ClN_2O_2 and a molecular weight of approximately 224.65 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

Chemical Structure and Properties

The structure of this compound features a phthalazine ring system with two methoxy groups and a chlorine atom. The presence of these functional groups significantly influences its reactivity and biological interactions.

Table 1: Structural Characteristics of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC10H9ClN2O2224.65
6,7-DimethoxyphthalazineC10H10N2O2178.20
1-Bromo-6,7-dimethoxyphthalazineC10H9BrN2O2252.09

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that it interacts with specific molecular targets, potentially blocking the activity of certain enzymes by binding to their active sites. This mechanism is crucial for its applications in biochemical assays and therapeutic developments.

Enzyme Inhibition Studies

Preliminary studies have shown that this compound exhibits inhibitory effects against various enzymes. For example, it has been evaluated against phosphodiesterase enzymes, which play a significant role in cellular signaling pathways.

Case Study: Antibacterial Activity

A study published in PMC highlighted the antibacterial properties of phthalazine derivatives, including this compound. The compound demonstrated significant activity against antibiotic-resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits phosphodiesterase activity
AntibacterialEffective against resistant bacteria
AnticonvulsantModulates AMPA receptors

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions with thionyl chloride under reflux conditions. This method is optimized for yield and purity, making it suitable for industrial applications.

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the chloro group enhances the reactivity and biological activity of this compound compared to its analogs. For instance, compounds lacking halogen substitutions exhibited reduced enzyme inhibition capabilities.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:

  • Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects for various therapeutic applications.
  • Structural Modifications : Exploring how modifications to the chemical structure can enhance its bioactivity.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst : HCl in amyl alcohol vs. organolithium reagents.
  • Solvent : Polar aprotic solvents enhance reaction efficiency.
  • Temperature : Reflux conditions may improve substitution kinetics.

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYieldReference
Dehydration of hydrazoneHCl in amyl alcohol, 100°C50%
Phosphonium couplingButyl lithium, THF, -78°C~35%*
*Estimated based on analogous reactions.

What analytical techniques are recommended for characterizing purity and structural integrity?

Q. Basic

  • HPLC : Use pharmacopeial reference standards (e.g., Terbinafine Hydrochloride Impurity standards) for calibration .
  • NMR : Assign methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 7.5–8.5 ppm) to confirm substitution patterns.
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 253.1 (C₁₀H₁₀ClN₂O₂).

Validation : Cross-reference with certified materials (e.g., USP/EP standards) to ensure accuracy .

How can researchers resolve conflicting solubility data in polar vs. non-polar solvents?

Advanced
Contradictions arise from solvent purity, temperature, and crystallization kinetics. A methodological approach includes:

Controlled Solvent Screening : Test solubility in dioxane, methanol, and THF at 25°C and 60°C under inert atmospheres .

Crystallization Monitoring : Use differential scanning calorimetry (DSC) to assess polymorph formation.

Data Normalization : Report solubility as g/100mL ± standard deviation across triplicate trials.

What strategies optimize regioselectivity in electrophilic substitution reactions?

Q. Advanced

  • Directing Groups : Methoxy groups at positions 6 and 7 direct electrophiles to the 1-position. Use DFT calculations to predict site reactivity.
  • Catalytic Systems : Employ Lewis acids (e.g., AlCl₃) to stabilize transition states in chlorination .
  • Kinetic Control : Lower reaction temperatures (-20°C) favor kinetic products over thermodynamic ones.

How should discrepancies in stability under varying pH be addressed?

Q. Advanced

pH-Rate Profiling : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring.

Degradation Pathway Analysis : Identify hydrolysis products (e.g., phthalazine derivatives) via LC-MS .

Buffer Selection : Use phosphate buffers (pH 2–7) to minimize catalytic effects.

What is the compound’s role in pharmaceutical impurity profiling?

Basic
It serves as a critical impurity reference standard in APIs like Terbinafine Hydrochloride. Use validated HPLC methods with UV detection (λ = 254 nm) and a C18 column (USP L1) for quantification .

What mechanistic insights exist for degradation pathways under oxidative conditions?

Q. Advanced

  • Oxidation : The chloro group is susceptible to nucleophilic displacement, forming hydroxyl or methoxy derivatives.
  • Radical Pathways : ESR studies reveal peroxide-mediated radical intermediates. Stabilize using antioxidants (e.g., BHT) in storage .

Q. Methodological Guidance :

  • Contradiction Resolution : Replicate conflicting experiments with standardized protocols (solvent grade, equipment).
  • Data Reporting : Include detailed supplementary materials (e.g., NMR spectra, chromatograms) for peer validation.

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